![molecular formula C16H14N4O B14281519 5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine CAS No. 134249-27-7](/img/structure/B14281519.png)
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine is an organic compound that belongs to the class of azo compounds. It features a quinoline core substituted with an amino group at the 8th position and an azo linkage to a 4-methoxyphenyl group. This compound is known for its vibrant color and is often used in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with quinolin-8-amine in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo linkage.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The amino group on the quinoline ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Cleaved products of the azo linkage.
Reduction: 4-methoxyaniline and quinolin-8-amine.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine has several applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its vibrant color changes under different pH conditions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of colored polymers and materials.
Mechanism of Action
The mechanism of action of 5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine involves its ability to absorb light and undergo photochemical reactions. The azo linkage can be cleaved upon exposure to light, leading to the formation of reactive intermediates that can interact with biological molecules. This property is particularly useful in photodynamic therapy, where the compound can generate reactive oxygen species to target cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(4-Methylphenyl)diazenyl]aniline: Similar structure with a methyl group instead of a methoxy group.
5-[(E)-(4-Chlorophenyl)diazenyl]-4,6-dimethyl-2-pyrimidinamine: Contains a pyrimidine ring and a chloro-substituted phenyl group.
Uniqueness
5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine is unique due to its specific substitution pattern and the presence of both quinoline and azo functionalities. This combination imparts distinct photochemical properties and makes it suitable for specialized applications in dye chemistry and photodynamic therapy .
Properties
CAS No. |
134249-27-7 |
|---|---|
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)diazenyl]quinolin-8-amine |
InChI |
InChI=1S/C16H14N4O/c1-21-12-6-4-11(5-7-12)19-20-15-9-8-14(17)16-13(15)3-2-10-18-16/h2-10H,17H2,1H3 |
InChI Key |
PDWFIBHMIFPWIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


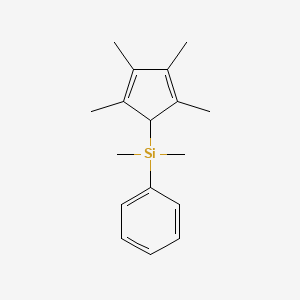
![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
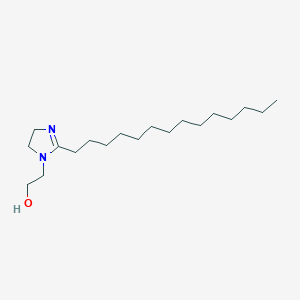

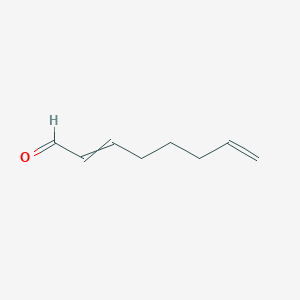
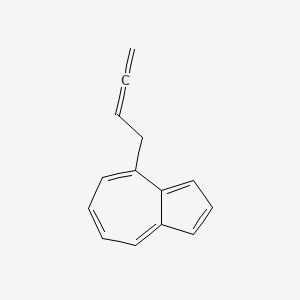
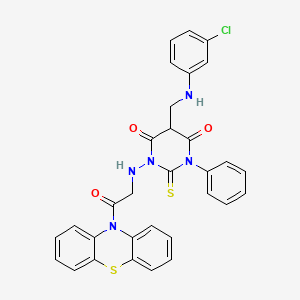
![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
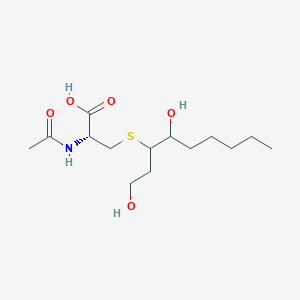
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
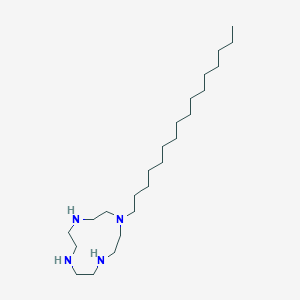
![tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14281513.png)

